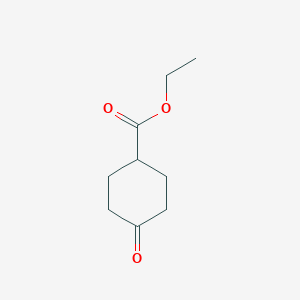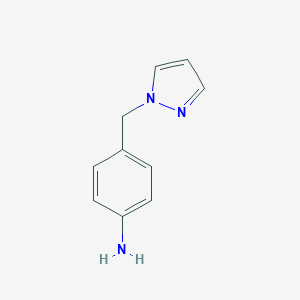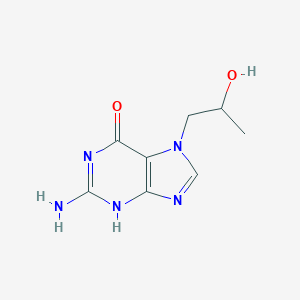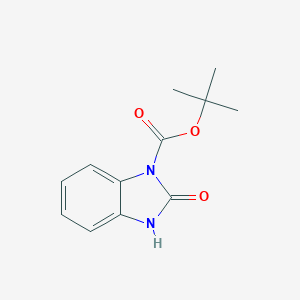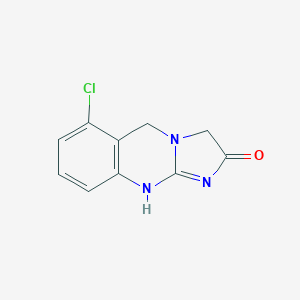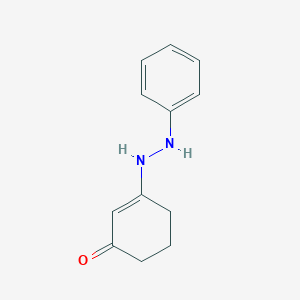
3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one
Overview
Description
3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C₁₂H₁₄N₂O. It is characterized by a cyclohexenone ring substituted with a phenylhydrazinyl group.
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of the drug ondansetron , which is a serotonin 5-HT3 receptor antagonist . Therefore, it can be inferred that the compound may interact with the same or similar targets.
Mode of Action
Nmr spectra and molecular modeling show that the π-electron system of this compound is fully delocalized along the n(8)-n(7)-c(3) = c(2)-c(1) = o backbone . This increased bond strength renders the rotation around the N(7)-C(3) bond rather hindered .
Biochemical Pathways
Given its role as an intermediate in the synthesis of ondansetron , it may be involved in pathways related to serotonin regulation and the management of chemotherapy-induced nausea and vomiting.
Pharmacokinetics
Its physical-chemical properties such as density (115g/cm3), boiling point (272ºC at 760 mmHg), and flash point (100ºC) have been reported . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Its role as an intermediate in the synthesis of ondansetron suggests that it may contribute to the therapeutic effects of this drug, which include the management of nausea and vomiting often following chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylhydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of materials with specific properties, such as dyes and polymers
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one
- 3-Hydroxycyclohex-2-en-1-one N-phenylhydrazone
Uniqueness
3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
3-(2-phenylhydrazinyl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,9,13-14H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUYAAMYUHSKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298625 | |
| Record name | 3-(2-phenylhydrazinyl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26593-16-8 | |
| Record name | NSC124717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-phenylhydrazinyl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


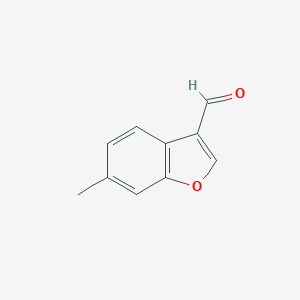


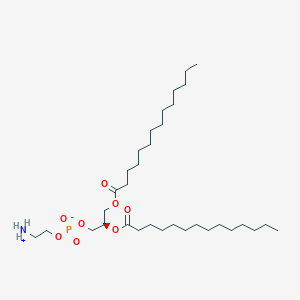

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
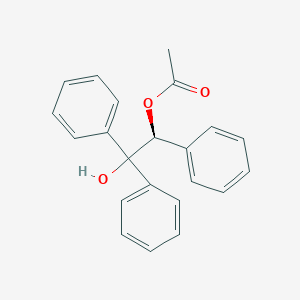
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)
